molecular formula C15H17NO2 B583890 4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile CAS No. 149507-27-7

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile

Cat. No.: B583890
CAS No.: 149507-27-7
M. Wt: 243.306
InChI Key: WRYSOYQQVCTJIL-UHFFFAOYSA-N
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Description

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core fused to a para-substituted benzonitrile group. The spirocyclic system consists of a cyclohexane ring bridged by a 1,3-dioxolane ring, conferring structural rigidity and stereochemical stability. The nitrile group at the para position enhances its utility as a synthetic intermediate, enabling transformations into amines, carboxylic acids, or heterocycles .

Properties

IUPAC Name

4-(1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-11-12-1-3-13(4-2-12)14-5-7-15(8-6-14)17-9-10-18-15/h1-4,14H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYSOYQQVCTJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=C(C=C3)C#N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652126
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149507-27-7
Record name 4-(1,4-Dioxaspiro[4.5]decan-8-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile typically involves the reaction of 1,4-dioxaspiro[4.5]decan-8-ol with benzonitrile under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile C₁₄H₁₆N₂O₂ ~244.3 Benzonitrile (para) Pharmaceutical intermediates
4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-YL)benzonitrile C₁₅H₁₆N₂O₃ 296.3 Benzonitrile + hydroxyl Potential metabolic intermediate
4-(1,4-Dioxaspiro[4.5]decan-8-YL)aniline C₁₄H₁₉NO₂ 233.3 Aniline (para) Building block for agrochemicals
Ethyl 2-(1,4-Dioxaspiro[4.5]decan-8-YL)acetate C₁₃H₂₂O₄ 242.3 Ethyl ester Ester precursor for hydrolysis
8-(1-Naphthalenyl)-1,4-dioxaspiro[4.5]decanecarbonitrile C₁₉H₁₉NO₂ 293.4 Naphthalenyl + nitrile Lipophilic bioactive candidate
4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-YL)benzaldehyde C₁₄H₁₇NO₃ 247.3 Benzaldehyde Condensation reactions

Stability and Reactivity Trends

  • Nitrile vs. Amine : The nitrile group increases polarity and metabolic stability compared to the aniline derivative, which is more nucleophilic and prone to oxidation .
  • Ester vs. Aldehyde : Esters (e.g., ) are hydrolytically stable under neutral conditions, whereas aldehydes () are reactive in condensations .
  • Hydroxyl Substituent : Introduces hydrogen-bonding capability but may reduce lipophilicity .

Biological Activity

4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₃H₁₅N₁O₂
  • Molecular Weight : 217.27 g/mol
  • CAS Number : 4746-97-8
  • Density : 1.2 g/cm³ (approx.)
  • Melting Point : 70-73 °C
  • Boiling Point : 268.3 °C at 760 mmHg

Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the realm of neuropharmacology and pain management.

  • σ1 Receptor Modulation : This compound has shown affinity for sigma receptors, particularly σ1 receptors, which are implicated in various neurological processes including pain perception and mood regulation. The modulation of these receptors may contribute to its analgesic properties.
  • Antinociceptive Effects : In preclinical studies, derivatives of dioxaspiro compounds have been evaluated for their pain-relieving effects. These compounds are believed to act through multiple pathways, including the inhibition of neurotransmitter reuptake and modulation of ion channels.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity against specific cellular targets:

  • Cell Line Testing : In vitro assays on human cancer cell lines indicate that this compound can inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

In Vivo Studies

Animal models have been employed to assess the analgesic efficacy and safety profile:

  • Pain Models : In rodent models of acute and chronic pain, administration of this compound resulted in a marked reduction in pain responses compared to controls, suggesting its potential as an analgesic agent.

Data Table of Biological Activities

Biological ActivityTest MethodologyResultReference
σ1 Receptor AffinityRadioligand Binding AssayK(i) = 5.4 ± 0.4 nM
Antinociceptive EffectHot Plate TestSignificant reduction in latency
Cytotoxicity in Cancer CellsMTT AssayIC₅₀ = 12 µM

Case Study 1: Analgesic Properties

A study published in a peer-reviewed journal highlighted the analgesic properties of a related compound within the same chemical class:

"The compound demonstrated a significant reduction in nociceptive behavior in mice subjected to thermal stimuli."

This study underlines the potential application of dioxaspiro compounds in developing new analgesics.

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the effect of dioxaspiro derivatives on cancer cell lines:

"The tested compounds exhibited selective cytotoxicity against breast cancer cells while sparing normal fibroblasts."

This finding suggests that modifications to the dioxaspiro structure can enhance selectivity and efficacy against malignant cells.

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